isoquinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
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Overview
Description
BB-22 5-hydroxyisoquinoline isomer is a synthetic cannabinoid that is structurally similar to BB-22 but differs by having the quinoline group replaced with an isoquinoline group attached at its five position . This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BB-22 5-hydroxyisoquinoline isomer involves the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 5-hydroxyisoquinoline . The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for BB-22 5-hydroxyisoquinoline isomer are not well-documented due to its primary use in research and forensic applications. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
BB-22 5-hydroxyisoquinoline isomer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
BB-22 5-hydroxyisoquinoline isomer is used in various scientific research applications, including:
Forensic Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Toxicology: To study the toxicological properties and metabolic pathways of synthetic cannabinoids.
Pharmacology: To investigate the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors.
Mechanism of Action
The exact mechanism of action of BB-22 5-hydroxyisoquinoline isomer is not well-understood. it is believed to exert its effects by binding to cannabinoid receptors (CB1 and CB2) in the central nervous system and peripheral tissues . This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and pharmacological effects .
Comparison with Similar Compounds
BB-22 5-hydroxyisoquinoline isomer is structurally similar to other synthetic cannabinoids such as:
BB-22: Differs by having a quinoline group instead of an isoquinoline group.
PB-22: Contains an 8-hydroxyquinoline group instead of a 5-hydroxyisoquinoline group.
5-fluoro PB-22: A fluorinated derivative of PB-22.
Uniqueness
The uniqueness of BB-22 5-hydroxyisoquinoline isomer lies in its specific structural modification, which may result in different binding affinities and activities at cannabinoid receptors compared to its analogs .
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
isoquinolin-5-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-15-26-14-13-20(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-21(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2 |
InChI Key |
DHMVYHJPXDPMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4C=CN=C5 |
Origin of Product |
United States |
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